

RO5166017: A Selective TAAR1 Agonist - A Technical Guide

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Compound of Interest

Compound Name: RO5166017

Cat. No.: B051757

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This technical guide provides an in-depth overview of **RO5166017**, a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1). It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of TAAR1 activation. This document details the compound's binding affinity, functional activity, and key experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Core Compound Properties and Activity

RO5166017, developed by Hoffmann-La Roche, is a valuable tool for studying the physiological roles of TAAR1 due to its high selectivity over other receptors.^[1] It is an orally active compound that crosses the blood-brain barrier.^[2]

Quantitative Data Summary

The following tables summarize the binding affinity (K_i) and functional potency (EC_{50}) of **RO5166017** for TAAR1 across different species, as well as its efficacy (E_{max}) in stimulating cAMP production.

Table 1: Binding Affinity of **RO5166017** for TAAR1

Species	Ki (nM)	Cell Line	Reference(s)
Human	31	HEK293	[2]
Cynomolgus Monkey	24	HEK293	[2]
Rat	2.7	HEK293	[2]
Mouse	1.9	HEK293	[2]

Table 2: Functional Potency and Efficacy of **RO5166017** at TAAR1 (cAMP Accumulation)

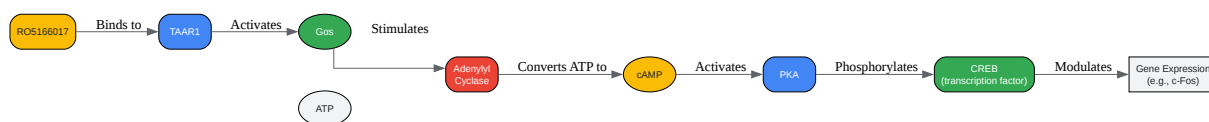
Species	EC50 (nM)	E _{max} (%)	Cell Line	Reference(s)
Human	55	95	HEK293	[1]
Cynomolgus Monkey	97	81	HEK293	[1]
Rat	14	90	HEK293	[1]
Mouse	3.3 - 8.0	65 - 72	HEK293	[1]

Signaling Pathways of TAAR1 Activation

Activation of TAAR1 by agonists like **RO5166017** initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to G α s proteins, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[3] However, research has revealed a more complex signaling network, including interactions with other receptors and activation of downstream kinases.

Primary G α s-cAMP Signaling Pathway

The canonical signaling pathway for TAAR1 is depicted below.

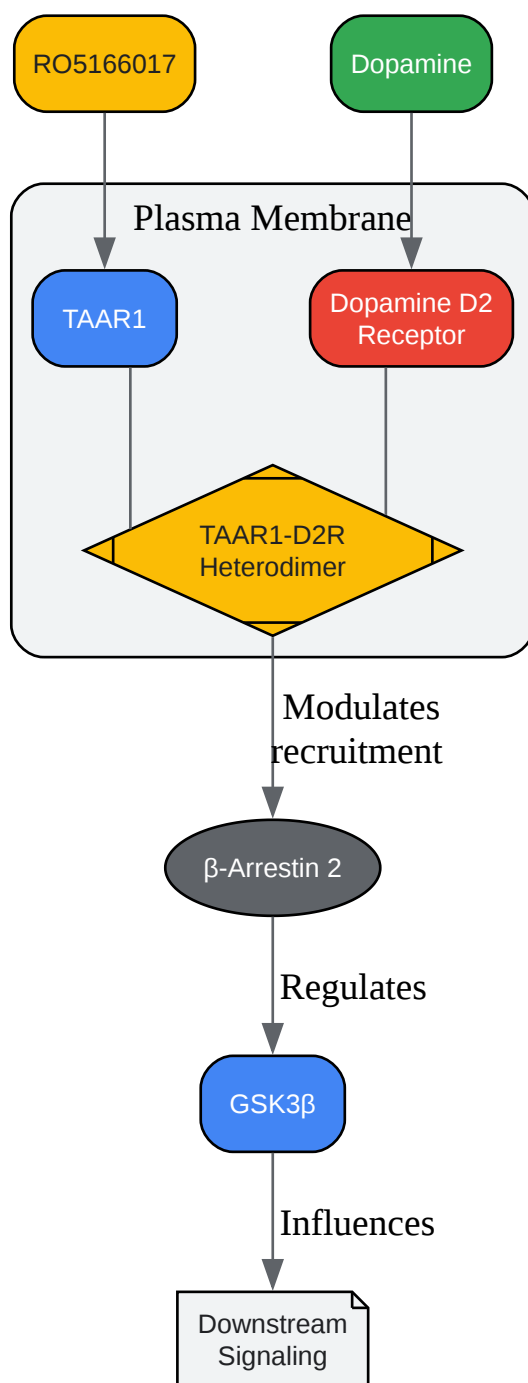


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TAAR1 Gαs-cAMP Signaling Pathway

TAAR1 and Dopamine D2 Receptor Interaction

TAAR1 can form heterodimers with the dopamine D2 receptor (D2R), leading to a functional interaction that modulates downstream signaling.[3][4][5] This interaction is significant as it can alter the cellular response to both TAAR1 agonists and D2R ligands. Specifically, the activation of the TAAR1-D2R complex has been shown to negatively modulate GSK3β signaling.[3]



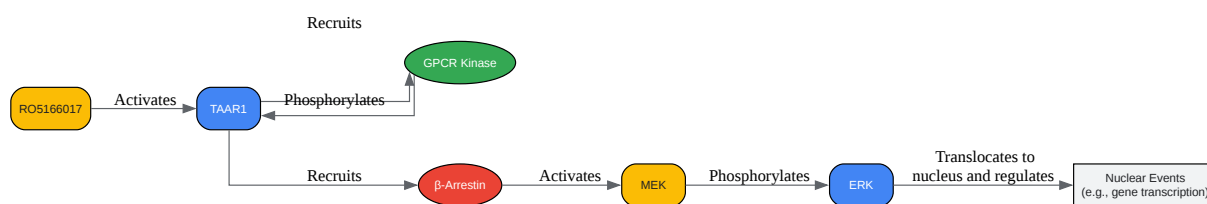
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TAAR1 and Dopamine D2 Receptor Interaction

Downstream ERK Signaling

TAAR1 activation can also lead to the phosphorylation of extracellular signal-regulated kinase (ERK), suggesting a role in regulating cellular processes such as gene expression and

neuroplasticity.



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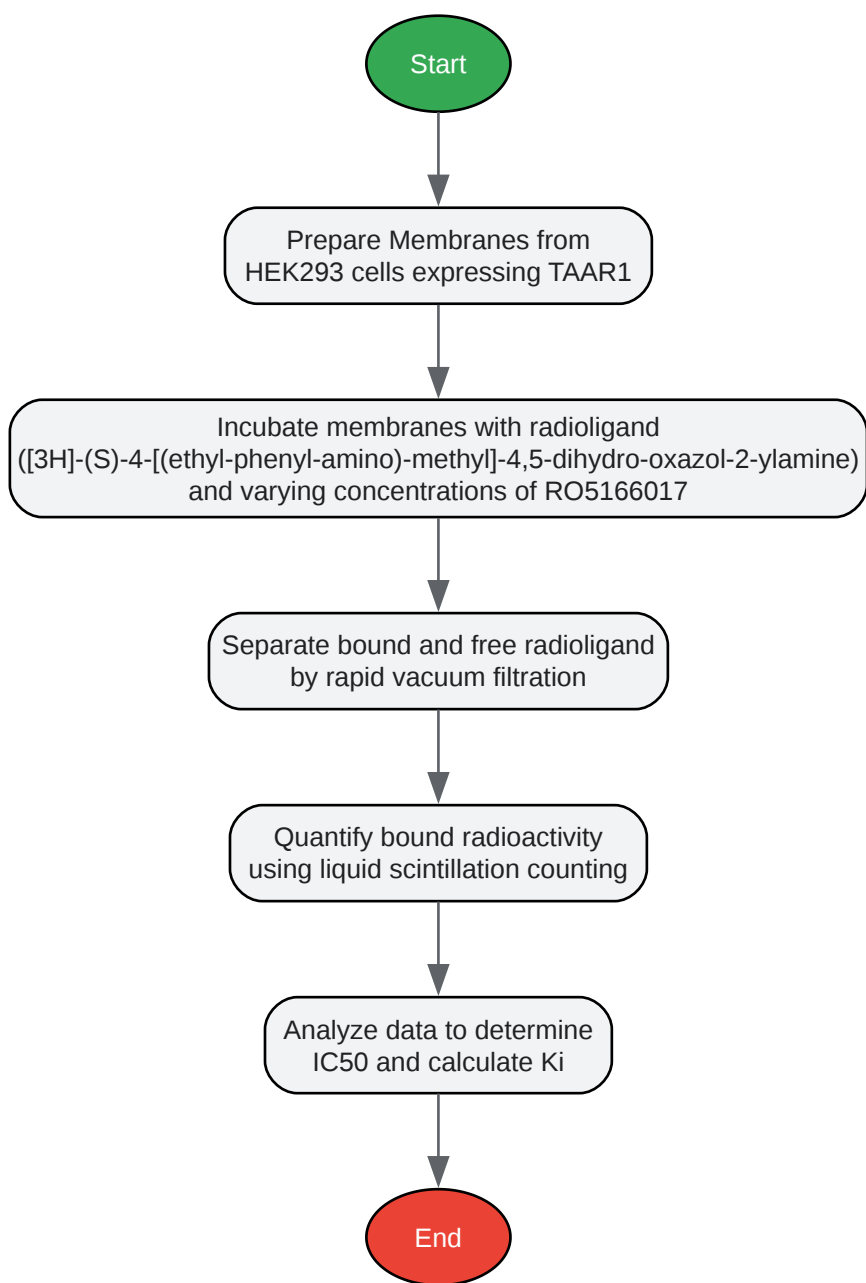
TAAR1 Downstream ERK Signaling Pathway

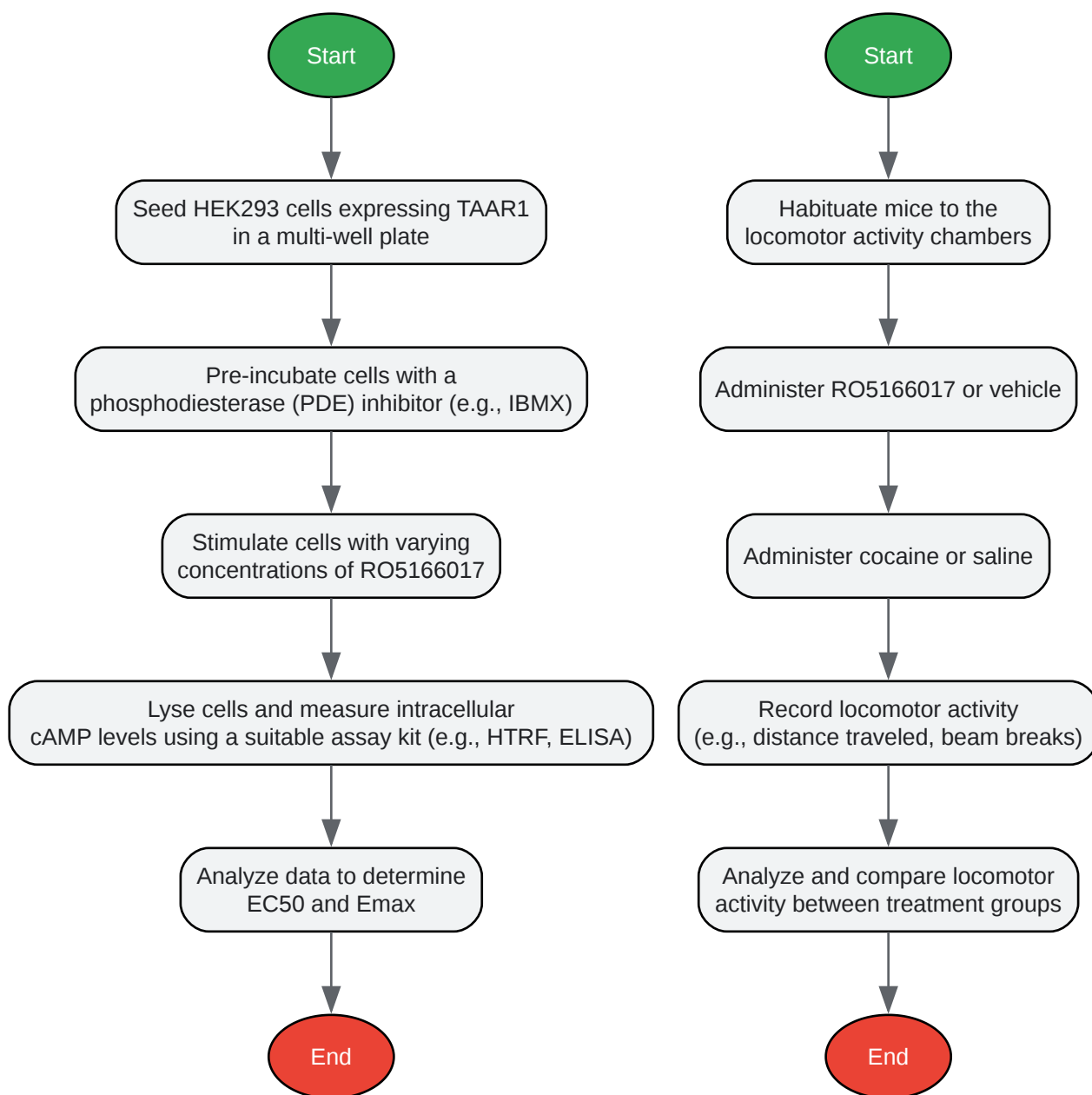
Experimental Protocols

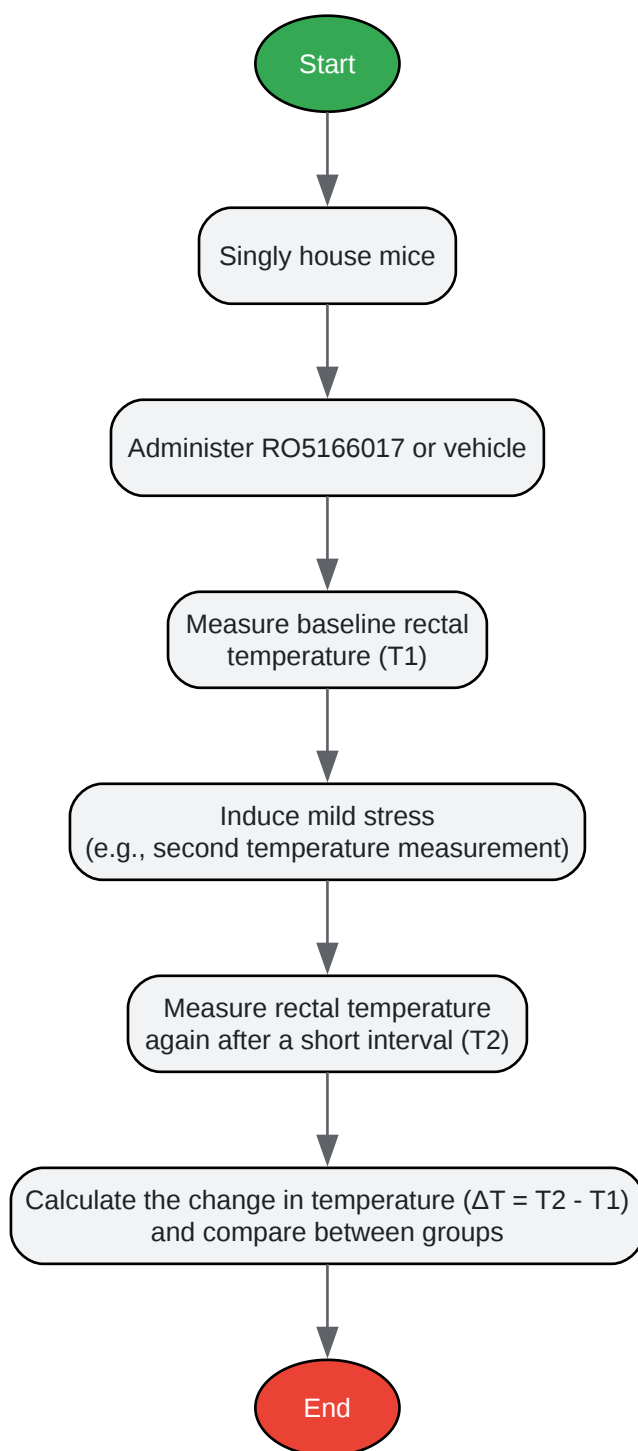
Detailed methodologies for key experiments used to characterize **RO5166017** are provided below.

Radioligand Binding Assay

This protocol is for determining the binding affinity (K_i) of **RO5166017** for TAAR1.







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